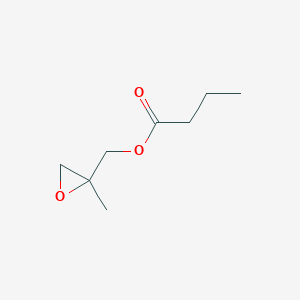
(2-Methyloxiran-2-yl)methyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyloxiran-2-yl)methyl butanoate is an organic compound with the molecular formula C8H14O3 It is a derivative of butanoic acid and contains an oxirane ring, which is a three-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxiran-2-yl)methyl butanoate typically involves the reaction of butanoic acid with an epoxide precursor. One common method is the esterification of butanoic acid with (2-Methyloxiran-2-yl)methanol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids, and it is usually carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyloxiran-2-yl)methyl butanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methyloxiran-2-yl)methyl butanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis or epoxide ring-opening. It can also serve as a substrate in biochemical assays to investigate metabolic pathways.
Medicine
In medicine, this compound may have potential applications as a drug intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and functional groups make it suitable for incorporation into various materials with desired properties.
Mécanisme D'action
The mechanism of action of (2-Methyloxiran-2-yl)methyl butanoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of butanoic acid and (2-Methyloxiran-2-yl)methanol. The oxirane ring can also undergo ring-opening reactions catalyzed by epoxide hydrolases, resulting in the formation of diols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methyloxiran-2-yl)methyl acetate
- (2-Methyloxiran-2-yl)methyl propanoate
- (2-Methyloxiran-2-yl)methyl hexanoate
Uniqueness
Compared to similar compounds, (2-Methyloxiran-2-yl)methyl butanoate has a unique combination of an ester group and an oxirane ring, which imparts distinct reactivity and properties. Its specific molecular structure allows for targeted chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
118353-09-6 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(2-methyloxiran-2-yl)methyl butanoate |
InChI |
InChI=1S/C8H14O3/c1-3-4-7(9)10-5-8(2)6-11-8/h3-6H2,1-2H3 |
Clé InChI |
ACRVJKYORFCUGR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC1(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3a'R,4'S,6'R,7'R,7a'S)-4'-((R)-1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydro-4'H-spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-c]pyran]-6',7'-diol](/img/structure/B14012251.png)
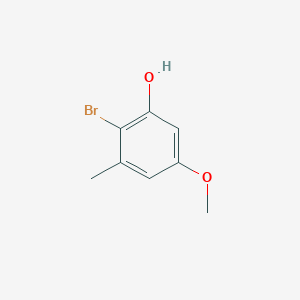
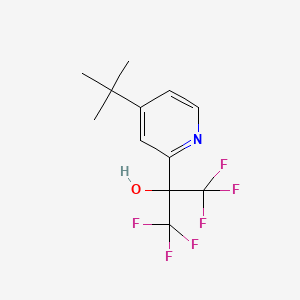
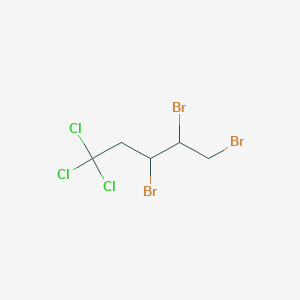
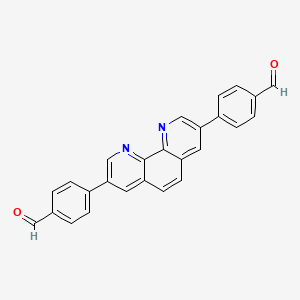
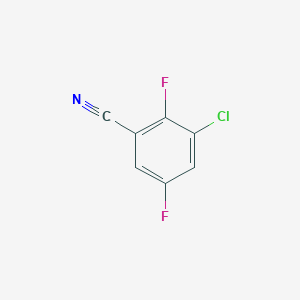
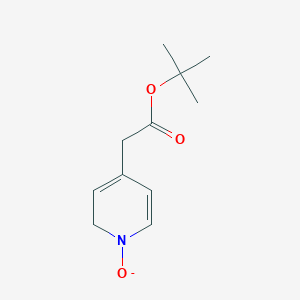
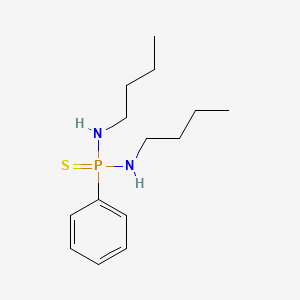

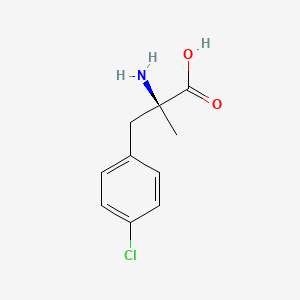
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
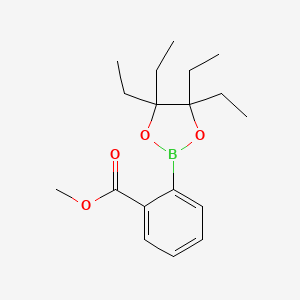
![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)
